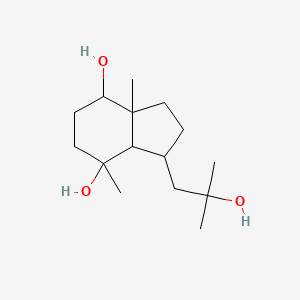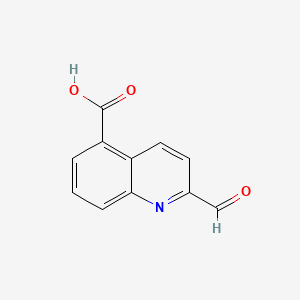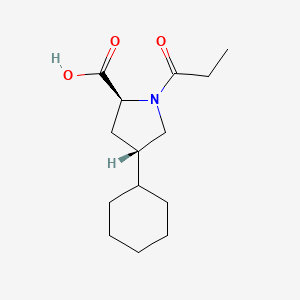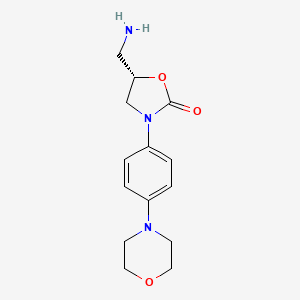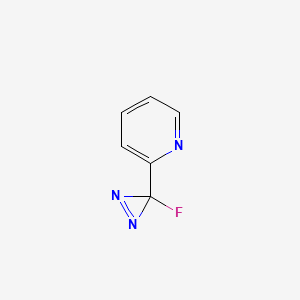
2-(3-Fluorodiazirin-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorodiazirin-3-yl)pyridine is a fluorinated diazirine compound that has gained significant attention in scientific research due to its unique chemical properties. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. The fluorine atom and the pyridyl group attached to the diazirine ring enhance its reactivity and stability, making it a valuable tool in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorodiazirin-3-yl)pyridine typically involves the following steps:
Fluorination of Pyridine: The initial step involves the fluorination of pyridine to introduce the fluorine atom at the desired position.
Formation of Diazirine Ring: The next step involves the formation of the diazirine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-(3-Fluorodiazirin-3-yl)pyridine undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to light (typically around 350-365 nm), the diazirine ring can generate reactive carbene intermediates.
Thermal Reactions: Heating the compound can also lead to the formation of carbenes, which can insert into nearby C-H, O-H, or N-H bonds.
Common Reagents and Conditions:
Photochemical Activation: UV light sources are commonly used to activate the diazirine ring.
Thermal Activation: Heating the compound to temperatures around 110-130°C can induce carbene formation.
Major Products Formed: The primary products formed from these reactions are carbene insertion products, which can vary depending on the specific reaction conditions and substrates involved.
科学研究应用
2-(3-Fluorodiazirin-3-yl)pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(3-Fluorodiazirin-3-yl)pyridine involves the generation of reactive carbene intermediates upon activation (photochemical or thermal). These carbenes can insert into various chemical bonds (C-H, O-H, N-H), leading to the formation of new covalent bonds. This reactivity makes the compound a powerful tool for studying molecular interactions and modifying complex biological and chemical systems .
相似化合物的比较
- 3-Fluoro-3-(4-pyridyl)diazirine
- 3-Fluoro-3-(3-pyridyl)diazirine
- 3-Fluoro-3-(2-thienyl)diazirine
Comparison: Compared to other similar compounds, 2-(3-Fluorodiazirin-3-yl)pyridine is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the fluorine atom and the pyridyl group enhances its ability to generate reactive carbenes and facilitates its use in a broader range of applications .
属性
CAS 编号 |
141342-09-8 |
|---|---|
分子式 |
C6H4FN3 |
分子量 |
137.117 |
IUPAC 名称 |
2-(3-fluorodiazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H4FN3/c7-6(9-10-6)5-3-1-2-4-8-5/h1-4H |
InChI 键 |
WPMSLIFNBZPJIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2(N=N2)F |
同义词 |
Pyridine, 2-(3-fluoro-3H-diazirin-3-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/new.no-structure.jpg)
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)
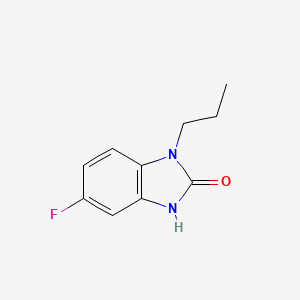
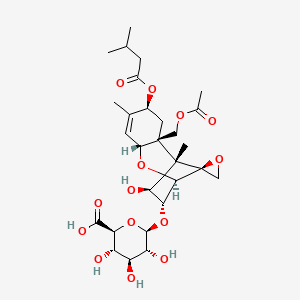


![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)
